

Azido-PEG1-azide molecular weight and purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG1-azide

Cat. No.: B023585

[Get Quote](#)

An In-Depth Technical Guide to **Azido-PEG1-azide**: Properties, Quality Control, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-azide, systematically named 1-azido-2-(2-azidoethoxy)ethane, is a homobifunctional crosslinker playing a pivotal role in modern bioconjugation and drug development. As a short, hydrophilic polyethylene glycol (PEG) linker capped with azide groups at both ends, it is a versatile building block for "click chemistry," particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. Its defined length, hydrophilicity, and reactive azide functionalities allow for the precise and efficient linking of two molecular entities, such as a target-binding ligand and an E3 ligase ligand in a PROTAC. This guide provides a comprehensive overview of its physicochemical properties, detailed methodologies for quality control, and a visualization of its role in experimental workflows.

Physicochemical Properties and Purity Specifications

The precise molecular weight and high purity of **Azido-PEG1-azide** are critical for ensuring reproducibility and success in conjugation reactions. Variations in these parameters can significantly impact the stoichiometry of subsequent reactions and the homogeneity of the final product. The data below is compiled from various chemical suppliers.

Table 1: Molecular and Physical Properties of **Azido-PEG1-azide**

Property	Value	Reference(s)
Chemical Name	1-azido-2-(2-azidoethoxy)ethane	[1]
Synonyms	Bis(2-azidoethyl) ether, 1,5-diazido-3-oxapentane	[1]
Molecular Formula	C ₄ H ₈ N ₆ O	[2][3]
Molecular Weight	156.15 g/mol	[2][3][4]
CAS Number	24345-74-2	
Physical Form	Colorless to light yellow oil/liquid	[2]
Solubility	Soluble in DMSO, DMF, DCM, THF, Acetonitrile	[2]

Table 2: Purity Specifications from Representative Suppliers

Supplier	Purity Specification
Supplier A (e.g., Conju-Probe)	>95%
Supplier B (e.g., MedchemExpress)	99.21%
Supplier C (e.g., TargetMol)	≥98%
Supplier D (e.g., MOLBASE)	95% to ≥98%

Experimental Protocols for Quality Control

Ensuring the identity and purity of **Azido-PEG1-azide** is paramount before its use in sensitive applications. A combination of analytical techniques is employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound by separating it from any starting materials, byproducts, or degradation products. Given that PEG linkers lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often employed.

- Instrumentation: HPLC system with a quaternary pump, autosampler, and ELSD or single quadrupole MS detector.
- Column: A reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is typically suitable.[3]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 5% B and equilibrate
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5-10 μ L.
- Detector (ELSD): Nebulizer temperature 50°C, Evaporator temperature 70°C, Gas flow 1.6 SLM.[5]
- Data Analysis: Purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of **Azido-PEG1-azide**. Both ^1H NMR and ^{13}C NMR are used to verify the expected arrangement of atoms.

- Instrumentation: 400 MHz NMR Spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Analysis:
 - The spectrum should show two characteristic triplets corresponding to the methylene protons.
 - Expected chemical shifts (δ) in ppm: ~ 3.71 (t, 4H, $-\text{O}-\text{CH}_2-\text{CH}_2-\text{N}_3$) and ~ 3.40 (t, 4H, $-\text{O}-\text{CH}_2-\text{CH}_2-\text{N}_3$).
- ^{13}C NMR Analysis:
 - Expected chemical shifts (δ) in ppm: ~ 69.8 ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{N}_3$) and ~ 50.6 ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{N}_3$).
- Data Analysis: The observed chemical shifts, splitting patterns, and integration values are compared against the expected structure to confirm identity.

Mass Spectrometry (MS)

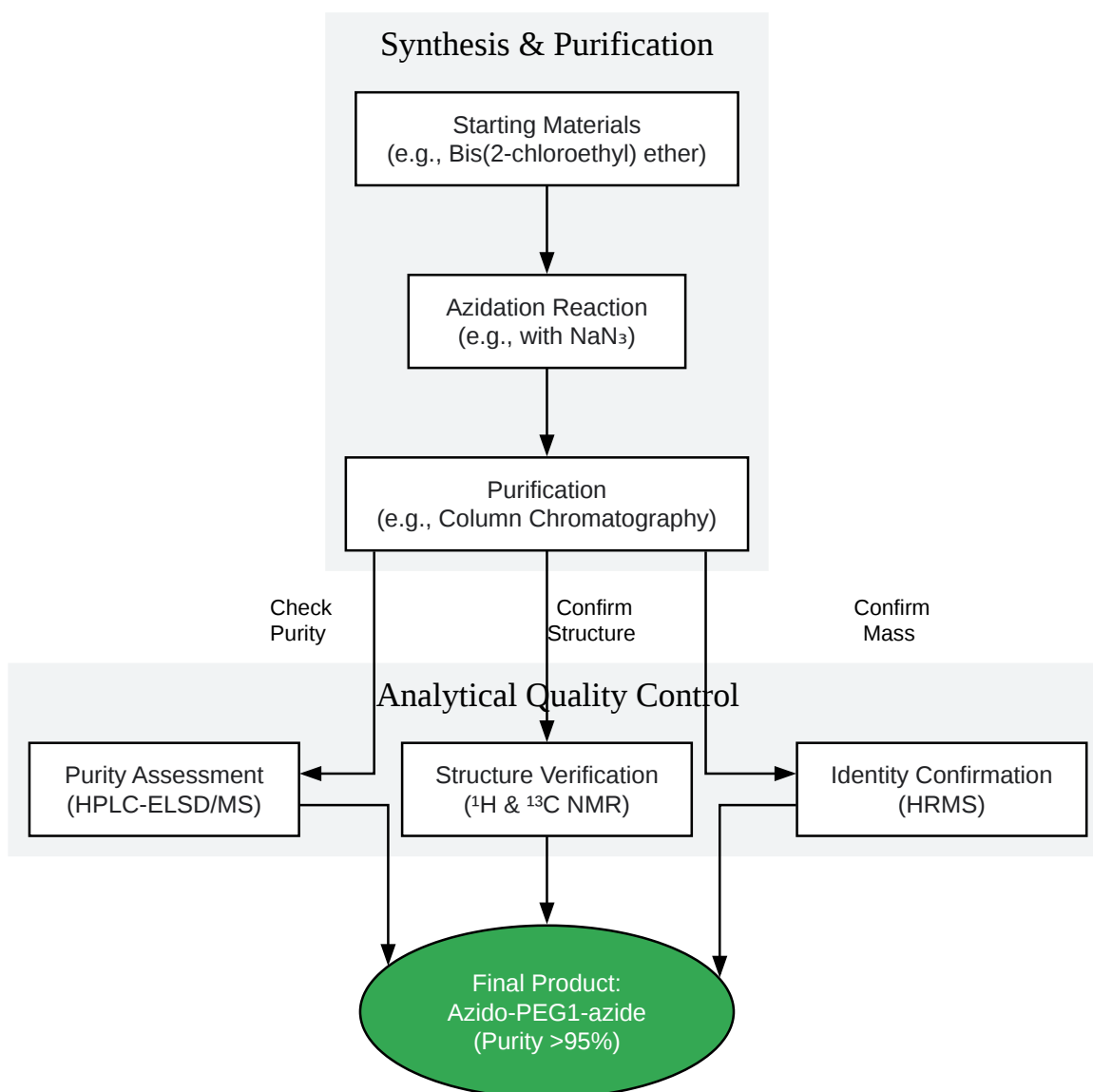
Mass spectrometry provides an accurate molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a common technique for this type of molecule.

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.^[6]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Sample Preparation: The sample is typically diluted in a suitable solvent like acetonitrile or methanol and infused directly or analyzed via LC-MS.
- Data Analysis: The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ or a sodium adduct $[\text{M}+\text{Na}]^+$.
 - Expected m/z for $[\text{C}_4\text{H}_8\text{N}_6\text{O} + \text{H}]^+$: 157.08

- Expected m/z for $[C_4H_8N_6O + Na]^+$: 179.06
- The high-resolution measurement allows for the confirmation of the elemental formula.

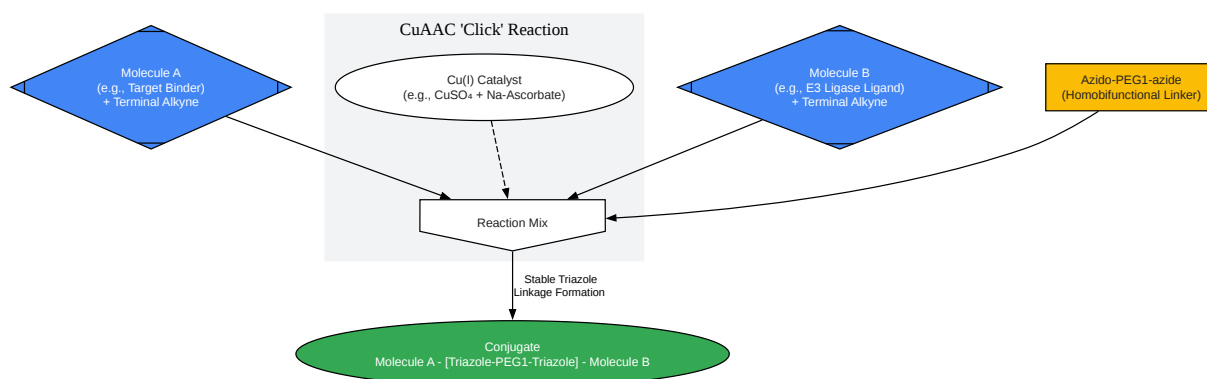
Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the workflows and chemical principles involving **Azido-PEG1-azide**.



[Click to download full resolution via product page](#)

Caption: Quality Control (QC) Workflow for **Azido-PEG1-azide**.



[Click to download full resolution via product page](#)

Caption: Application of **Azido-PEG1-azide** in a CuAAC reaction.

Conclusion

Azido-PEG1-azide is a fundamental tool for researchers engaged in creating precisely defined molecular architectures. Its utility is predicated on its high purity and well-defined structure. The analytical protocols outlined in this guide—HPLC for purity, NMR for structural integrity, and MS for identity—form a robust quality control framework. This ensures that the linker performs reliably in demanding applications like PROTAC synthesis and other bioconjugation strategies, ultimately contributing to the development of novel therapeutics and research agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- To cite this document: BenchChem. [Azido-PEG1-azide molecular weight and purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023585#azido-peg1-azide-molecular-weight-and-purity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com